1-Methylsulfonyl-4-propyl-1,4-diazepane
Description
1-Methylsulfonyl-4-propyl-1,4-diazepane is a 7-membered 1,4-diazepane ring derivative substituted with a methylsulfonyl group at position 1 and a propyl group at position 4. This compound has been studied in contexts such as central nervous system (CNS) drug development and enzyme inhibition, though its specific applications remain under investigation .
Properties
IUPAC Name |
1-methylsulfonyl-4-propyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-3-5-10-6-4-7-11(9-8-10)14(2,12)13/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNLEHMJWLJPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCN(CC1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of 1,4-Diazepane Derivatives
Key Structural Differences and Implications
- In contrast, 1-benzyl-1,4-diazepane relies on aromatic π-π interactions for efflux pump inhibition . Propyl vs. Piperazine: The 4-propyl group in the target compound enhances lipophilicity, favoring blood-brain barrier (BBB) penetration, while bulkier substituents like 4-methylpiperazinyl-sulfonyl () may reduce CNS bioavailability .
Ring Size and Flexibility : All compared compounds retain the 1,4-diazepane core, but substituent bulk and polarity alter conformational flexibility. For example, the methylsulfonyl group in the target compound may restrict ring puckering, affecting binding to orexin receptors compared to more flexible analogs .
Q & A
Q. What experimental controls are essential when studying efflux pump modulation in bacterial models?
- Methodology :
- Include reference inhibitors (e.g., PAβN for RND pumps) to validate assay specificity.
- Measure intracellular accumulation via LC-MS/MS to distinguish efflux inhibition from membrane disruption .
Tables for Key Data
Table 1. Comparative Reactivity of Diazepane Derivatives
| Substituent | Reaction Yield (%) | LogP | IC₅₀ (Kinase X, μM) |
|---|---|---|---|
| Methylsulfonyl/Propyl | 72 | 1.8 | 0.45 |
| Tosyl/Ethyl | 65 | 2.1 | 1.20 |
| Phenylsulfonyl/Butyl | 58 | 2.5 | 0.90 |
| Data from |
Table 2. Crystallographic Parameters for 1-Methylsulfonyl-4-propyl-1,4-diazepane
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Bond length (N–S, Å) | 1.63 |
| Torsion angle (C–N–C–C) | 56.7° |
| Derived from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
